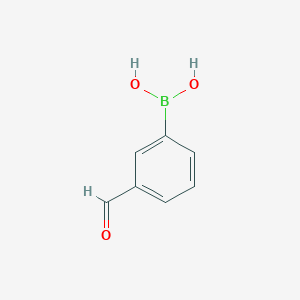

3-Formylphenylboronic acid

Description

Properties

IUPAC Name |

(3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBGZJMKTOMQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370246 | |

| Record name | 3-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87199-16-4 | |

| Record name | 3-Formylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-formylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenylboronic acid (3-FPBA) is a bifunctional organic compound that has garnered significant attention in synthetic chemistry and drug discovery. Featuring both a reactive aldehyde group and a versatile boronic acid moiety, it serves as a crucial building block for complex molecular architectures. Its utility in carbon-carbon bond formation, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, makes it an invaluable reagent for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[1] Furthermore, the boronic acid group's ability to interact with biological targets, such as serine proteases, has positioned 3-FPBA and its derivatives as compounds of interest in medicinal chemistry.[2] This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key applications of 3-Formylphenylboronic acid.

Core Chemical and Physical Properties

3-Formylphenylboronic acid is typically an off-white to light-orange crystalline powder.[3] It is sensitive to air and should be stored in a cool, dark place under an inert atmosphere.[3][4] While soluble in methanol, its solubility in water is limited.[3]

Quantitative Data Summary

The key physical and chemical properties of 3-Formylphenylboronic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (3-formylphenyl)boronic acid | [2] |

| CAS Number | 87199-16-4 | [3] |

| Molecular Formula | C₇H₇BO₃ | [3] |

| Molecular Weight | 149.94 g/mol | [3] |

| Appearance | Off-white to beige or light orange powder/crystals | [3] |

| Melting Point | 182-186 °C (may vary, e.g., 109-113 °C) | [3][5] |

| Boiling Point | 354.4 ± 44.0 °C (Predicted) | [3] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 7.83 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| InChIKey | HJBGZJMKTOMQRR-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1cccc(B(O)O)c1 | [5] |

Spectroscopic Profile

The structural features of 3-Formylphenylboronic acid give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, a distinct aldehyde proton singlet, and a broad singlet for the boronic acid protons.

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference(s) |

| ~10.04 | Singlet | Aldehyde (-CHO) | [3] |

| ~8.2-8.3 | Broad Singlet | Phenyl C-H | [3] |

| ~7.9-8.1 | Broad Doublet | Phenyl C-H | [3] |

| ~7.93 | Doublet | Phenyl C-H | [3] |

| ~7.54 | Triplet | Phenyl C-H | [3] |

| (Broad) | (Not specified) | Boronic Acid (-B(OH)₂) | - |

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon atom attached to the boron.

| Chemical Shift (δ ppm) | Assignment | Reference(s) |

| ~190 - 200 | Aldehyde Carbonyl (C=O) | [6] |

| ~125 - 150 | Aromatic Carbons (C-H, C-C) | [6] |

| (Not specified) | Aromatic Carbon attached to Boron (C-B) | [7] |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. A study by Podgorska et al. provides a detailed analysis of the vibrational spectra.[8]

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| ~3240 | O-H Stretching (hydrogen-bonded) | Strong, Broad | [9] |

| ~2800-3000 | C-H Stretching (aldehyde) | Medium | [10] |

| ~1700 | C=O Stretching (aldehyde) | Strong | [8] |

| ~1600 | C=C Stretching (aromatic ring) | Medium | [9] |

| ~1346 | B-O Asymmetric Stretching | Strong | [9] |

| ~1090, ~1190 | B-C Stretching | Medium | [9] |

Key Applications and Experimental Protocols

3-Formylphenylboronic acid is a versatile reagent with significant applications in organic synthesis and as a biological probe.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and an organoboron compound. 3-FPBA is an excellent coupling partner for creating complex biaryl structures.[1]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using 3-FPBA.

This protocol is a representative example for the coupling of an aryl bromide with 3-Formylphenylboronic acid.[11][12]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl bromide (1.0 mmol, 1.0 eq.), 3-Formylphenylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst such as Palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (0.04 mmol, 4 mol%).

-

Addition of Base: Add a base, such as potassium carbonate (2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the solvent system, typically a mixture of an organic solvent like toluene (10 mL) and an aqueous solution (e.g., water, 2 mL).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final biaryl compound.

Inhibition of γ-Glutamyl Transpeptidase (GGT)

γ-Glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a critical role in glutathione (B108866) metabolism by breaking down extracellular glutathione, thereby providing cells with a source of cysteine for intracellular synthesis.[6][13] Elevated GGT activity is associated with oxidative stress and various diseases. Boronic acids are known to be potent inhibitors of serine hydrolases like GGT, forming a reversible covalent bond with the catalytic serine residue in the active site.[5]

Caption: Role of GGT in glutathione metabolism and its inhibition by boronic acids.

This protocol describes a general colorimetric assay to measure GGT activity and its inhibition, which can be adapted for 3-FPBA. The assay relies on the GGT-catalyzed cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), which releases p-nitroaniline (pNA), a yellow product detectable at 405-418 nm.[1][3]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate/Acceptor Solution (2X): Prepare a solution containing 2 mM GGPNA and 40 mM glycylglycine (B550881) in Assay Buffer. Warm to 37°C before use.

-

Inhibitor Stock: Prepare a stock solution of 3-Formylphenylboronic acid in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Enzyme Solution: Prepare a stock solution of purified GGT enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Assay Setup (96-well plate):

-

Blank Wells: 50 µL Assay Buffer + 50 µL Substrate/Acceptor Solution.

-

Positive Control (No Inhibitor): 40 µL Assay Buffer + 10 µL Enzyme Solution.

-

Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL Enzyme Solution.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the pre-warmed 2X Substrate/Acceptor Solution to the positive control and inhibitor wells to start the reaction (final volume = 100 µL).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm (or 418 nm) every minute for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Role in Drug Development: Synthesis of Fasiglifam (TAK-875)

3-Formylphenylboronic acid serves as a key intermediate in the synthesis of advanced pharmaceutical compounds. A notable example is its use in the development of Fasiglifam (TAK-875), an agonist for the G-protein coupled receptor 40 (GPR40), which was investigated for the treatment of type 2 diabetes.[14][15] The synthesis involves a Suzuki coupling to create the central biphenyl (B1667301) core of the drug molecule.

Caption: Logical workflow showing the use of 3-FPBA in the synthesis of Fasiglifam.

Safety and Handling

3-Formylphenylboronic acid is classified as a corrosive and irritant substance.[2] It can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[5] All manipulations should be performed in a well-ventilated fume hood.[7] As it is air-sensitive, it should be stored under an inert atmosphere.[3]

Conclusion

3-Formylphenylboronic acid is a highly valuable and versatile building block for chemical synthesis and a tool for chemical biology. Its dual functionality allows for sequential and diverse chemical transformations, making it a key reagent in the construction of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. assaygenie.com [assaygenie.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. instanano.com [instanano.com]

- 11. benchchem.com [benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 14. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Formylphenylboronic acid, a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring both a boronic acid and an aldehyde functional group, makes it a valuable building block for creating complex molecules.

Core Properties and Data

3-Formylphenylboronic acid, also known as (3-formylphenyl)boronic acid or 3-boronobenzaldehyde, is a white to off-white crystalline powder.[1] Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 149.94 g/mol | [2][3][4] |

| Chemical Formula | C₇H₇BO₃ | [2][5][6] |

| CAS Number | 87199-16-4 | [2][4] |

| Melting Point | 109-113 °C | [2][4] |

| Boiling Point | 354.4 ± 44.0 °C (Predicted) | [7] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in Methanol | [1][8] |

| InChI Key | HJBGZJMKTOMQRR-UHFFFAOYSA-N | [2] |

| SMILES String | OB(O)c1cccc(C=O)c1 | [2] |

Key Applications in Research and Development

3-Formylphenylboronic acid is a crucial reagent in several advanced chemical transformations and biological studies:

-

Suzuki-Miyaura Cross-Coupling: It is widely used as a reactant in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental step in synthesizing complex organic molecules and new chemical entities.[1][9]

-

Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of pharmaceuticals.[10] For instance, it has been utilized in the development of drugs targeting metabolic disorders, such as Fasiglifam.[10]

-

Enzyme Inhibition: It acts as a biological inhibitor of γ-glutamyltranspeptidase, an enzyme involved in glutathione (B108866) metabolism, making it a target for developing therapeutic agents.[1][8]

-

Sensing and Diagnostics: Researchers have used it to study the fluoride-selective chemosignaling behavior of dyes and as an exciton-coupled circular dichroism (CD) probe for natural compounds like epigallocatechin gallate.[8][9]

-

Materials Science: It serves as a linker in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.

Experimental Protocols

A detailed experimental protocol for the synthesis of 3-Formylphenylboronic acid is provided below. This procedure is a representative example of its laboratory-scale preparation.

Synthesis of 3-Formylphenylboronic Acid via Grignard Reaction

Objective: To synthesize 3-Formylphenylboronic acid from a Grignard reagent and trimethyl borate (B1201080).[9]

Materials:

-

Grignard reagent precursor (e.g., 3-bromobenzaldehyde (B42254) derivative)

-

Magnesium turnings

-

Trimethyl borate (B(OCH₃)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 36%

-

Ice

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent from the appropriate 3-halobenzaldehyde derivative and magnesium turnings in anhydrous THF. (The specific precursor, such as a protected 3-chlorobenzaldehyde, is used to avoid reaction with the aldehyde group).[11]

-

Preparation of Borate Solution: In a separate flask, prepare a solution of trimethyl borate (154.8 ml) in anhydrous THF (915 ml).[9]

-

Reaction: Stir the trimethyl borate solution under a nitrogen atmosphere and cool it using an ice bath. Slowly add the previously prepared Grignard reagent to the cooled borate solution through a cannula or dropping funnel. Maintain the temperature below 0 °C during the addition.[9][11]

-

Warming and Stirring: Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[9]

-

Quenching and Hydrolysis: After the stirring period, allow the mixture to stand overnight at room temperature. The reaction is then quenched by the addition of water (250 g) at 0 °C, followed by acidification to a pH of 4.5 using 36% HCl to hydrolyze the borate ester intermediate.[11]

-

Work-up and Isolation: The THF is removed by distillation under reduced pressure. The resulting aqueous suspension is cooled to 10 °C, and the solid product is collected by suction filtration.[9][11]

-

Purification: The collected solid is washed with a small amount of ice-cold water and then dried at 40 °C under a gentle stream of nitrogen to yield 3-Formylphenylboronic acid.[9][11]

Visualized Workflow and Pathways

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is one of the most significant applications of 3-Formylphenylboronic acid. The diagram below illustrates the catalytic cycle of this palladium-catalyzed cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. Cas 87199-16-4,3-Formylphenylboronic acid | lookchem [lookchem.com]

- 2. 3-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Formylphenylboronic acid = 95 87199-16-4 [sigmaaldrich.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. CAS NO. 87199-16-4 | 3-Formylphenylboronic acid | C7H7BO3 [localpharmaguide.com]

- 7. 3-Formylphenylboronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemdad.com [chemdad.com]

- 9. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-Formylphenylboronic Acid

Introduction

3-Formylphenylboronic acid is a versatile bifunctional organic compound widely utilized as a building block in organic synthesis. Its utility is prominent in the construction of complex molecules through Suzuki coupling reactions, the formation of Schiff bases, and as a reagent in the study of chemosensors and biological inhibitors.[1] This guide provides a detailed overview of common and efficient synthesis protocols for 3-formylphenylboronic acid, complete with experimental procedures, quantitative data, and a visual representation of a primary synthesis workflow.

Core Synthesis Methodologies

The preparation of 3-formylphenylboronic acid typically originates from a corresponding 3-halobenzaldehyde. A critical step in these syntheses is the protection of the reactive aldehyde group, commonly as an acetal (B89532), to prevent its reaction with the highly nucleophilic organometallic intermediates (Grignard or organolithium reagents) that are formed. Following the borylation step, the protecting group is removed via acidic hydrolysis to yield the final product.

Two primary routes are prevalent:

-

The Grignard Reaction Route: This classic method involves the formation of a Grignard reagent from a protected 3-bromobenzaldehyde (B42254) derivative, which then reacts with a trialkyl borate (B1201080).

-

The Organolithium Route: This pathway utilizes an organolithium intermediate, typically formed via lithium-halogen exchange at low temperatures, followed by reaction with a borate ester. This method can offer higher yields.[2][3]

A subsequent purification step is often necessary to achieve high purity (>99%), which can be accomplished by dissolving the crude product in an alkaline solution to separate insoluble impurities, followed by acidification to precipitate the pure boronic acid.[2]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis and purification protocols for 3-formylphenylboronic acid.

| Protocol | Starting Material | Key Reagents | Yield | Purity (HPLC) | Reference |

| Grignard Synthesis | bromo[3-(dimethoxymethyl)phenyl]-magnesium | Trimethyl borate, THF | 88% | Not Specified | [1] |

| Organolithium Synthesis | Protected 3-bromoaromatic | n-Butyllithium, Triisopropyl borate | 99% (crude) | Not Specified | [2][3] |

| Purification | Crude 3-formylphenylboronic acid | 10% aq. NaOH, Conc. HCl | 95% | 99.5% | [2] |

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from a general procedure involving a Grignard reagent and a trialkyl borate.[1] The starting material is the Grignard reagent of a protected 3-bromobenzaldehyde, specifically bromo[3-(dimethoxymethyl)phenyl]magnesium.

Methodology:

-

Preparation of Borate Solution: In a three-necked flask under a nitrogen atmosphere, add trimethyl borate (1.0 eq) to anhydrous tetrahydrofuran (B95107) (THF). Stir the solution and cool it to 0°C using an ice bath.

-

Grignard Addition: Slowly add a solution of the Grignard reagent, bromo[3-(dimethoxymethyl)phenyl]magnesium (1.0 eq), to the cooled trimethyl borate solution via a cannula. Maintain the temperature at 0°C.

-

Reaction: Stir the reaction mixture vigorously under the ice bath cooling for 1 hour.

-

Quenching and Hydrolysis: Slowly add a pre-prepared aqueous solution of sulfuric acid to the reaction mixture.

-

Work-up: Allow the mixture to warm to room temperature and continue stirring for 2 hours. Let the mixture stand overnight.

-

Isolation: Remove the precipitate by filtration. Concentrate the filtrate under reduced pressure.

-

Purification: Add an equal volume of water to the concentrated residue and stir at room temperature for 1 hour. Collect the solid product by filtration and dry it to yield 3-formylphenylboronic acid.[1] A final yield of 88% has been reported for a similar process.[1]

Protocol 2: Synthesis via Organolithium Intermediate

This method generally provides a higher crude yield and involves formation of an organolithium species at very low temperatures.[2][3]

Methodology:

-

Setup: To a dried flask under a nitrogen atmosphere, add the protected 3-bromoaromatic (e.g., 3-bromo-benzaldehyde diethyl acetal) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture for 30-60 minutes at this temperature.

-

Borylation: Add triisopropyl borate (1.1 eq) dropwise to the reaction mixture.

-

Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by adding an aqueous solution of hydrochloric acid.

-

Hydrolysis and Extraction: Stir the mixture until the acetal hydrolysis is complete (monitored by TLC). Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-formylphenylboronic acid. Yields of up to 99% have been reported for this step.[2][3]

Protocol 3: High-Purity Recrystallization

This protocol describes the purification of crude 3-formylphenylboronic acid to achieve high purity suitable for pharmaceutical applications.[2]

Methodology:

-

Dissolution: Suspend the crude 3-formylphenylboronic acid (e.g., 250 g with 96% purity) in water (1300 ml) and cool the mixture to 10°C.

-

Basification: Add 10% aqueous sodium hydroxide (B78521) solution dropwise over several hours, ensuring the internal temperature does not exceed 10°C, until the solid dissolves and the pH is between 8 and 11.

-

Filtration: Filter the alkaline solution to remove any insoluble organic impurities.

-

Precipitation: Cool the filtrate to 10°C and slowly add concentrated hydrochloric acid to precipitate the boronic acid.

-

Isolation and Drying: Filter the precipitate, wash thoroughly with cold water, and dry at 50°C in a stream of nitrogen. This procedure can yield the final product with 99.5% purity.[2]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-formylphenylboronic acid, starting from 3-bromobenzaldehyde.

Caption: Generalized workflow for 3-formylphenylboronic acid synthesis.

References

A Technical Guide to the Solubility and Stability of 3-Formylphenylboronic Acid

Abstract: This document provides a comprehensive technical overview of the solubility and stability of 3-formylphenylboronic acid (3-FPBA), a critical reagent in organic synthesis and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It consolidates available data on physicochemical properties, solubility, and stability, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis. While specific quantitative solubility data is sparse in published literature, this guide provides qualitative information and the necessary methodologies to generate empirical data.

Introduction

3-Formylphenylboronic acid (3-FPBA), also known as 3-boronobenzaldehyde, is a bifunctional organic compound featuring both an aldehyde and a boronic acid group. This unique structure makes it a valuable building block in a variety of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its utility extends to the synthesis of complex molecules, covalent organic frameworks (COFs), and as a reagent in chemosensor development.[3] Understanding its solubility and stability is paramount for its effective handling, storage, reaction optimization, and integration into drug development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of 3-formylphenylboronic acid is presented below. These properties are essential for its handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 87199-16-4 | [3][4] |

| Molecular Formula | C₇H₇BO₃ | [3][4] |

| Molecular Weight | 149.94 g/mol | [4] |

| Appearance | Off-white to beige or light orange powder, crystals, and/or chunks | [3][5] |

| Melting Point | 109-113 °C | [3] |

| pKa (Predicted) | 7.83 ± 0.10 | [3] |

| Boiling Point (Predicted) | 354.4 ± 44.0 °C | [3] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3] |

Solubility Profile

Quantitative solubility data for 3-formylphenylboronic acid in a range of organic solvents is not extensively documented in peer-reviewed literature, a common gap for specialized reagents.[6] However, qualitative descriptions and data for analogous compounds provide a useful baseline.

Qualitative Solubility

The solubility of 3-FPBA is dictated by its aromatic backbone and its two polar functional groups. While the phenyl ring provides nonpolar character, the aldehyde and boronic acid groups can engage in hydrogen bonding, enhancing solubility in polar solvents.

| Solvent | Solubility | Notes | Reference |

| Methanol (B129727) | Soluble | --- | [3] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (666.93 mM) | Requires sonication. Hygroscopic DMSO can affect solubility. | [7] |

| Water | Slightly Soluble (inferred) | 4-Formylphenylboronic acid is described as slightly soluble in water. Phenylboronic acids generally have low water solubility. | [1][8] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust protocol for determining the equilibrium solubility of a compound in a given solvent.[6]

Objective: To determine the concentration of a saturated solution of 3-FPBA in a specific solvent at a controlled temperature.

Materials:

-

3-Formylphenylboronic acid (solid)

-

Solvent of interest (e.g., acetonitrile, ethanol, ethyl acetate)

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 3-FPBA to a series of flasks (minimum of three replicates) containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium.

-

Equilibration: Seal the flasks securely and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitation: Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required.

-

Sampling: After equilibration, stop agitation and allow the flasks to stand undisturbed in the bath for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot from the clear supernatant of each flask using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Dilute the filtered, saturated solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Analysis: Determine the concentration of 3-FPBA in the diluted samples using a validated HPLC-UV method.[6]

-

Calculation: Calculate the solubility by averaging the concentrations from the replicate flasks, correcting for the dilution factor. Report the solubility in units such as mg/mL or g/L.

Stability Profile

The stability of 3-formylphenylboronic acid is a critical consideration for its storage and use. It is known to be sensitive to atmospheric conditions and can degrade through several pathways.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound. It is classified as an irritant and corrosive material.[4][9]

| Condition | Recommendation | Reference |

| Temperature | Store at 2-8 °C. A cool, dark place (<15°C) is recommended. | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | [3] |

| Moisture | Keep in a dry place with the container tightly closed. The compound is moisture-sensitive. | [9] |

| Incompatibilities | Avoid strong acids and strong bases. | [9] |

| Hazardous Decomposition | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and boron oxides. | [9] |

Chemical Degradation Pathways

The primary degradation pathways for arylboronic acids are well-established and involve the cleavage of the carbon-boron bond or modification of the boronic acid moiety.[10]

-

Protodeboronation (Hydrolysis): This is a common degradation route for boronic acids in the presence of water. The carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom, yielding benzaldehyde (B42025) in this case. The general reaction is: Ar–B(OH)₂ + H₂O → ArH + B(OH)₃.[10]

-

Oxidation: The boronic acid group is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[10] This process typically converts the boronic acid into the corresponding phenol (B47542) (3-hydroxybenzaldehyde) and boric acid. Studies on other boronic acids confirm that oxidative degradation is a major pathway.[11]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 3-FPBA, a forced degradation study (also known as stress testing) is the standard industry approach.[12][13] This process helps identify potential degradation products, establish degradation pathways, and develop a validated stability-indicating analytical method (SIAM). A SIAM is capable of accurately quantifying the active compound in the presence of its degradants.[12]

Protocol for Forced Degradation Studies

Objective: To induce degradation of 3-FPBA under a variety of stress conditions to an extent of 5-20%, which is sufficient for the detection and separation of degradation products.[13]

Materials:

-

3-Formylphenylboronic acid

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (B78521) (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Heating oven, water bath

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV).[10][14]

Procedure:

-

Stock Solution: Prepare a stock solution of 3-FPBA in a suitable non-reactive solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).[10]

-

Stress Conditions: Expose the compound (in both solid and solution form) to the following conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., 60-80 °C) for a defined period.[10][13]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., 60-80 °C) for a defined period.[10]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and maintain at room temperature.[10]

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).[10]

-

Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines.[10]

-

-

Time Points: Withdraw samples at various time points (e.g., 1, 3, 5 days) from each stress condition.

-

Sample Preparation: Neutralize the acid and base hydrolysis samples before analysis. Dilute all stressed samples to an appropriate concentration for HPLC analysis.

-

HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using an HPLC method. The method should be optimized to achieve baseline separation between the intact 3-FPBA peak and all degradation product peaks.

-

Data Evaluation:

-

Identify the major degradation products.

-

Determine the degradation pathway under each condition.

-

Validate the analytical method for specificity, linearity, accuracy, and precision to confirm it is "stability-indicating."

-

Conclusion

3-Formylphenylboronic acid is a versatile chemical building block whose utility is dependent on a clear understanding of its chemical and physical properties. This guide summarizes that 3-FPBA is a solid that is soluble in polar organic solvents like methanol and DMSO, but likely has low solubility in water. It is sensitive to air and moisture, necessitating storage under cool, dry, and inert conditions. The primary degradation pathways are protodeboronation and oxidation, which can be thoroughly investigated using forced degradation studies coupled with HPLC analysis. For professionals in research and drug development, the experimental protocols detailed herein provide a robust framework for determining precise solubility data and characterizing the stability profile of 3-formylphenylboronic acid, ensuring its reliable application in synthesis and formulation.

References

- 1. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]

- 4. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ca [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijsdr.org [ijsdr.org]

- 13. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids, a class of organoboron compounds, have become indispensable tools in modern organic synthesis, materials science, and medicinal chemistry. Their unique ability to undergo a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has cemented their status as a cornerstone of contemporary chemical research. This technical guide provides an in-depth exploration of the discovery and historical development of phenylboronic acids, offering a detailed look at their initial synthesis, the evolution of their preparation, their key chemical properties, and their burgeoning applications from their inception to their establishment as a vital synthetic building block.

The Genesis of Boronic Acids: Early Syntheses

The journey into the world of organoboron chemistry began in the mid-19th century. In 1860, the English chemist Sir Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid. This pioneering work laid the foundation for the broader field of organoborane chemistry.

A pivotal moment in the history of this class of compounds occurred in 1880, when German chemists August Michaelis and P. Becker reported the first synthesis of an arylboronic acid, phenylboronic acid. Their method, while historically significant, involved harsh reaction conditions and the use of toxic reagents.

Experimental Protocol: Michaelis and Becker's Synthesis of Phenylboronic Acid (1880)

This protocol is of historical significance and is not the recommended method for modern synthesis due to safety concerns and low yields.

Reaction Principle: The synthesis proceeds via the reaction of diphenylmercury (B1670734) with boron trichloride (B1173362) to form phenylboronyl dichloride, which is subsequently hydrolyzed to phenylboronic acid.

Materials:

-

Diphenylmercury ((C₆H₅)₂Hg)

-

Boron trichloride (BCl₃)

-

Water (H₂O)

-

Sealed glass tube

Procedure:

-

A mixture of diphenylmercury and an excess of boron trichloride is sealed in a thick-walled glass tube.

-

The sealed tube is heated in an oven at a high temperature for several hours.

-

After cooling, the tube is carefully opened in a well-ventilated fume hood to release any pressure.

-

The resulting crude phenylboronyl dichloride is carefully hydrolyzed by the slow addition of water.

-

The phenylboronic acid product is then isolated from the reaction mixture.

This early method was cumbersome and hazardous, limiting the widespread adoption of phenylboronic acids for many decades.

The Advent of Modern Synthesis: The Grignard Reaction

The development of the Grignard reaction in the early 20th century provided a much more practical and versatile route to phenylboronic acids. This method, which remains a cornerstone of their synthesis today, involves the reaction of a phenyl Grignard reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.

Experimental Protocol: Synthesis of Phenylboronic Acid via the Grignard Reaction

Reaction Principle: Phenylmagnesium bromide, formed from bromobenzene (B47551) and magnesium, reacts with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester. This ester is then hydrolyzed to yield phenylboronic acid.[1][2]

Materials:

-

Bromobenzene (C₆H₅Br)

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether ((C₂H₅)₂O) or tetrahydrofuran (B95107) (THF)

-

Trimethyl borate (B(OCH₃)₃)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), aqueous solution

-

Iodine (I₂) crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary.

-

Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-

-

Borylation:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of trimethyl borate in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent with vigorous stirring. The temperature should be maintained below 0 °C during the addition.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Hydrolysis and Workup:

-

The reaction mixture is cooled in an ice bath and then slowly quenched by the addition of a cold aqueous solution of hydrochloric acid or sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.

-

The crude product can be purified by recrystallization from water or a suitable organic solvent.

-

This method is significantly safer and provides higher yields compared to the historical synthesis, paving the way for the widespread availability and use of phenylboronic acids.

Quantitative Data: Physical and Chemical Properties

The utility of phenylboronic acid is underpinned by its distinct physical and chemical properties.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇BO₂ | |

| Molar Mass | 121.93 g/mol | |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 216-219 °C | [3] |

| pKa | ~8.8 in water | |

| Solubility in Water | 10 g/L at 20 °C |

Solubility in Organic Solvents

The solubility of phenylboronic acid in various organic solvents is a critical parameter for its use in synthesis and purification.

| Solvent | Solubility ( g/100g solvent) at 25 °C |

| Methanol | 25.4 |

| Ethanol | 18.2 |

| Acetone | 23.5 |

| Ethyl Acetate | 8.9 |

| Tetrahydrofuran (THF) | 20.1 |

| Toluene | 0.8 |

| Hexane | < 0.1 |

Note: The solubility data is compiled from various sources and should be considered approximate.

Early Applications: Before the Suzuki Coupling Era

Prior to the discovery of the Suzuki-Miyaura reaction in 1979, the applications of phenylboronic acids were more limited but still significant in certain areas of chemistry.

-

Derivatization and Analysis: Phenylboronic acids were used to derivatize diols, enabling their separation and analysis.

-

Protecting Groups: The reversible formation of boronate esters with diols made phenylboronic acid a useful protecting group in organic synthesis.[4]

-

Biochemical Studies: Their ability to interact with saccharides led to their use in early studies of carbohydrate chemistry.

-

Precursors to other Organometallics: Phenylboronic acid could be converted to other organometallic compounds, such as phenylmercuric chloride.

The Suzuki-Miyaura Coupling: A Paradigm Shift

The landscape of organic synthesis was irrevocably changed with the discovery of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides by Akira Suzuki and Norio Miyaura. This reaction, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provided an exceptionally versatile and reliable method for the formation of carbon-carbon bonds.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Modern Applications: Beyond Cross-Coupling

The unique chemical properties of phenylboronic acids have led to their application in a wide range of fields beyond their seminal role in the Suzuki-Miyaura reaction.

Saccharide Sensing

Phenylboronic acids can reversibly form cyclic boronate esters with diols, a structural motif abundant in saccharides like glucose.[5][6][7][8][9] This interaction forms the basis of various glucose sensors, which are crucial for the management of diabetes.[3][10][11]

References

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. CN111647011A - Preparation method of monohalogenated phenylboronic acid - Google Patents [patents.google.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. orbi.umons.ac.be [orbi.umons.ac.be]

- 7. Glucose‐Sensitive Hydrogel Optical Fibers Functionalized with Phenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

Theoretical Insights into 3-Formylphenylboronic Acid: A Technical Guide for Researchers

Introduction: 3-Formylphenylboronic acid is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique bifunctional nature, possessing both a reactive formyl group and a boronic acid moiety, makes it a valuable building block for the construction of complex molecules. This technical guide provides an in-depth overview of the theoretical studies on 3-formylphenylboronic acid, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties: A Computational Perspective

The molecular structure and electronic properties of 3-formylphenylboronic acid have been elucidated through computational studies, primarily employing Density Functional Theory (DFT). These theoretical investigations provide a fundamental understanding of the molecule's geometry, reactivity, and spectroscopic characteristics.

Computational Methodology

The theoretical calculations summarized herein are predominantly based on DFT using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules containing boron.

Experimental Protocol: Geometry Optimization and Property Calculation

A typical computational protocol for analyzing 3-formylphenylboronic acid involves the following steps:

-

Initial Structure Generation: A 3D model of the 3-formylphenylboronic acid molecule is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved by performing a geometry optimization calculation using a selected level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated, including:

-

Molecular orbital energies (HOMO, LUMO)

-

Molecular electrostatic potential (MEP)

-

Vibrational frequencies (for IR and Raman spectra simulation)

-

Mulliken atomic charges

-

Geometric Parameters

Theoretical calculations reveal that the 3-formylphenylboronic acid molecule is planar[1]. The boronic acid group [-B(OH)₂] and the formyl group (-CHO) lie in the plane of the benzene (B151609) ring. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography for related compounds.

| Parameter | Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| C-B | 1.56 |

| B-O | 1.37 |

| C=O | 1.22 |

| C-C (ring average) | 1.39 |

| **Bond Angles (°) ** | |

| C-C-B | 121 |

| O-B-O | 118 |

| C-B-O | 121 |

| C-C=O | 124 |

Table 1: Calculated geometric parameters for a representative formylphenylboronic acid derivative.

Electronic Properties: HOMO-LUMO Analysis and Molecular Electrostatic Potential

The electronic properties of 3-formylphenylboronic acid are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.

The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. For phenylboronic acid derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the boronic acid group and the substituent.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Table 2: Typical calculated HOMO and LUMO energies and the energy gap for formylphenylboronic acid derivatives.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP of 3-formylphenylboronic acid, the oxygen atoms of the formyl and boronic acid groups are regions of high negative potential (red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups and the region around the boron atom exhibit positive potential (blue), highlighting them as sites for nucleophilic interaction.

Vibrational Analysis

Theoretical vibrational analysis allows for the prediction and interpretation of the infrared (IR) and Raman spectra of 3-formylphenylboronic acid. The calculated vibrational frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid) | 3600-3700 |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (formyl) | 1700-1750 |

| C-C stretch (aromatic) | 1550-1650 |

| B-O stretch | 1300-1400 |

| C-B stretch | 1100-1200 |

Table 3: Key calculated vibrational frequencies for a representative formylphenylboronic acid derivative.

Applications in Organic Synthesis and Drug Discovery

3-Formylphenylboronic acid is a valuable reagent in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Role in Drug Discovery

The unique properties of boronic acids have made them attractive pharmacophores in drug design. They can act as transition-state analogs to inhibit enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.

3-Formylphenylboronic acid and its derivatives are being explored as inhibitors for various enzymes, including β-lactamases, which are responsible for antibiotic resistance. The following workflow illustrates a computational approach to designing boronic acid-based enzyme inhibitors.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of 3-formylphenylboronic acid, guiding its application in both synthetic chemistry and drug discovery. The computational methodologies outlined in this guide offer a robust framework for predicting the behavior of this and related molecules, thereby accelerating the design of new catalysts, materials, and therapeutic agents. As computational power continues to grow, the role of theoretical chemistry in complementing and guiding experimental research in these areas is set to expand even further.

References

Safeguarding Innovation: A Technical Guide to the Safe Handling of 3-Formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenylboronic acid (3-FPBA) is a versatile bifunctional reagent increasingly utilized in organic synthesis, materials science, and medicinal chemistry. Its unique structure, featuring both an aldehyde and a boronic acid moiety, makes it a valuable building block for the construction of complex molecules, including biaryl compounds through Suzuki-Miyaura coupling and porous crystalline structures known as covalent organic frameworks (COFs).[1][2] As the applications of 3-FPBA expand, a thorough understanding of its safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides comprehensive safety data, detailed handling procedures, and insights into its chemical properties to foster a secure research environment.

Hazard Identification and Classification

3-Formylphenylboronic acid is classified as a hazardous substance requiring careful handling. The primary hazards are associated with its corrosive and irritant properties.[3][4][5]

Table 1: GHS Hazard Classification [3][5]

| Hazard Class | Category | Signal Word | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B / 2 | Danger | H314: Causes severe skin burns and eye damage.[3][5] | GHS05 |

| Warning | H315: Causes skin irritation.[3] | GHS07 | ||

| Serious Eye Damage/Eye Irritation | 1 / 2A | Danger | H314: Causes severe skin burns and eye damage.[3][5] | GHS05 |

| Warning | H319: Causes serious eye irritation.[3] | GHS07 | ||

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[3] | GHS07 |

Note: Classification can vary slightly between suppliers.

The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.

Caption: Hazard Identification and Mitigation Workflow for 3-Formylphenylboronic Acid.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of 3-formylphenylboronic acid is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₇BO₃ |

| Molecular Weight | 149.94 g/mol [3] |

| Appearance | Off-white to beige or light orange powder/crystals[6] |

| Melting Point | 109-113 °C[2] (may vary) |

| Boiling Point | 354.388 °C at 760 mmHg[6] |

| Flash Point | 168.128 °C[6] |

| Solubility | Soluble in methanol.[6] |

| Density | 1.244 g/cm³[6] |

| Vapor Pressure | 0 mmHg at 25°C[6] |

| pKa | 7.83 ± 0.10 (Predicted)[6] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 3-formylphenylboronic acid.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (European Standard EN 166).[4][7] Ensure an eyewash station is readily accessible.[7] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).[8] Inspect gloves before use and use proper glove removal technique.[4] |

| Skin and Body Protection | Lab coat, protective clothing to prevent skin exposure.[7] |

| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] |

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Use spark-proof tools and explosion-proof equipment if there is a risk of dust explosion.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Store under an inert gas as the compound can be air-sensitive.[4]

-

Keep refrigerated (0-6°C).[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[4][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8] Get medical attention.[8] |

| Inhalation | Remove to fresh air.[8] If not breathing, give artificial respiration.[8] If breathing is difficult, give oxygen. Get medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[9] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[4] Get immediate medical attention.[8] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides.[7][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.[4] Avoid creating dust.[4]

Stability and Reactivity

Table 5: Stability and Reactivity Profile

| Parameter | Description |

| Reactivity | No specific reactivity hazards have been identified under normal conditions.[8] |

| Chemical Stability | Stable under recommended storage conditions.[8] |

| Possibility of Hazardous Reactions | No hazardous reactions have been reported under normal processing.[8] |

| Conditions to Avoid | Exposure to light, moisture, and dust formation.[4][8] |

| Incompatible Materials | Strong oxidizing agents, strong bases, and acids.[4][8] |

| Hazardous Decomposition Products | Carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[8] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and a common application of 3-formylphenylboronic acid. These should be adapted and optimized for specific laboratory conditions and scales.

Synthesis of 3-Formylphenylboronic Acid

This protocol outlines a general procedure for the synthesis of 3-formylphenylboronic acid from a Grignard reagent and trimethyl borate (B1201080).[9]

Materials:

-

Bromo[3-(dimethoxymethyl)phenyl]magnesium (Grignard reagent) in a suitable solvent (e.g., THF)

-

Trimethyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Concentrated sulfuric acid

-

Water, deionized

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve trimethyl borate in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent solution to the cooled trimethyl borate solution while stirring. Maintain the temperature with the ice bath.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately 1 hour.[9]

-

Prepare a dilute aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to water.

-

Slowly add the acidic solution to the reaction mixture to quench the reaction.

-

Allow the mixture to warm to room temperature and continue stirring for several hours or overnight.[9]

-

Remove the precipitate by filtration.

-

Concentrate the filtrate under reduced pressure.

-

To the concentrated residue, add an equal volume of water and stir at room temperature for about 1 hour to induce precipitation of the product.[9]

-

Collect the solid product by filtration and dry thoroughly.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 3-formylphenylboronic acid.

Materials:

-

3-Formylphenylboronic acid

-

An aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

A suitable base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

-

A suitable solvent system (e.g., toluene/ethanol/water, dioxane/water)

Procedure:

-

To a reaction flask, add 3-formylphenylboronic acid, the aryl halide, the palladium catalyst, and the base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Disposal Considerations

Waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[4] Contaminated packaging should be treated as the product itself.[4]

Conclusion

3-Formylphenylboronic acid is an invaluable reagent in modern chemical research. Its safe and effective use hinges on a comprehensive understanding of its hazards and the strict implementation of safety protocols. This guide provides the essential information for researchers, scientists, and drug development professionals to handle this compound responsibly, thereby fostering a culture of safety and enabling continued innovation.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 4. Covalent Organic Framework Composites: Synthesis and Analytical Applications | MDPI [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 9. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]

Purity Specifications of 3-Formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 3-Formylphenylboronic acid (3-FPBA), a critical reagent in organic synthesis and drug discovery. The document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment, designed to assist researchers and quality control professionals in the pharmaceutical and chemical industries.

Purity Specifications

3-Formylphenylboronic acid is commercially available from various suppliers with typical purity specifications ranging from 95% to over 99%. A critical consideration for this material is its propensity to form a cyclic trimeric anhydride (B1165640), known as a boroxine (B1236090), through dehydration. The presence of this anhydride is often accounted for in the purity assay, with some suppliers providing a specification that can exceed 100% when measured by titration methods that convert the anhydride back to the free acid.

Below is a summary of typical purity specifications for 3-Formylphenylboronic acid:

| Parameter | Specification | Method of Analysis | Notes |

| Appearance | White to off-white or slightly yellow/tan powder or crystalline solid | Visual Inspection | Color may vary slightly between suppliers and batches. |

| Purity (Assay) | ≥ 95% to ≥ 99% | HPLC, qNMR | The specific assay value will vary by grade and supplier. |

| Purity (Titration) | 97.0% to 114.0% | Neutralization Titration | This range often accounts for the presence of the anhydride form. |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectroscopic data should be consistent with the known structure of 3-Formylphenylboronic acid. |

| Water Content | Varies (typically ≤ 1%) | Karl Fischer Titration | Important for controlling the equilibrium between the acid and its anhydride. |

| Inorganic Boron Species | Not typically specified | ICP-MS or other elemental analysis | May be a critical parameter for specific applications, such as catalysis. |

Potential Impurities

The quality of 3-Formylphenylboronic acid is determined by the level and nature of its impurities. Understanding the potential impurities is crucial for developing robust analytical methods and for ensuring the consistency of chemical reactions where it is used as a starting material.

2.1. Process-Related Impurities

These impurities can arise from the synthetic route used to manufacture 3-Formylphenylboronic acid. A common synthesis involves the reaction of a protected 3-bromobenzaldehyde (B42254) with an organolithium reagent followed by quenching with a trialkyl borate.

-

Starting Materials: Unreacted 3-bromobenzaldehyde (or its protected form).

-

Intermediates: Incompletely reacted organometallic species.

-

By-products: Homocoupling products of the Grignard or organolithium reagent, and deboronated species (benzaldehyde).

2.2. Degradation Products

-

3-Formylphenylboronic acid anhydride (Boroxine): The most common impurity, formed by the intermolecular dehydration of three molecules of the boronic acid. Its presence can affect the stoichiometry of reactions if not accounted for.

-

Oxidation Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid (3-carboxyphenylboronic acid).

2.3. Residual Solvents

Solvents used in the synthesis and purification, such as tetrahydrofuran (B95107) (THF), toluene, or hexanes, may be present in trace amounts.

Experimental Protocols

Robust analytical methods are essential for the accurate assessment of the purity and impurity profile of 3-Formylphenylboronic acid. The following are representative protocols for the most common analytical techniques.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying 3-Formylphenylboronic acid from its impurities. The separation of the boronic acid from its anhydride can be challenging.

Method Parameters (Representative)

| Parameter | Description |

| Column | Reversed-phase C18 column with low silanol (B1196071) activity (e.g., Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (or Photodiode Array Detector for peak purity analysis) |

| Injection Volume | 5 µL |

| Sample Preparation | Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water. |

3.2. Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

qNMR is a primary analytical technique for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

Method Parameters (Representative)

| Parameter | Description |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ |

| Internal Standard | Maleic acid or another suitable certified reference material with non-overlapping signals. |

| Sample Preparation | Accurately weigh about 20 mg of 3-Formylphenylboronic acid and 10 mg of the internal standard into a vial. Dissolve in a precise volume (e.g., 0.75 mL) of DMSO-d₆. Transfer to an NMR tube. |

| Acquisition Parameters | A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used to ensure full signal recovery. A 90° pulse angle is typically used. |

| Data Processing | Apply appropriate phasing and baseline correction. Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard. |

| Calculation | The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I = integral, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard. |

3.3. Mass Spectrometry (MS) for Identity and Impurity Identification

LC-MS can be used to confirm the molecular weight of 3-Formylphenylboronic acid and to identify unknown impurities.

Method Parameters (Representative)

| Parameter | Description |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data. |

| LC Conditions | An MS-compatible mobile phase should be used (e.g., replacing non-volatile acids with formic acid). |

| Data Analysis | The molecular ion [M-H]⁻ for 3-Formylphenylboronic acid should be observed at m/z 149.04. High-resolution data can be used to confirm the elemental composition. |

Visualizations

4.1. Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of 3-Formylphenylboronic acid.

Figure 1. Quality control workflow for 3-Formylphenylboronic acid.

4.2. Impurity Formation Pathway

The following diagram illustrates the formation of the primary impurity, the boroxine anhydride, and a potential oxidation byproduct.

Methodological & Application

Application Notes and Protocols for 3-Formylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals